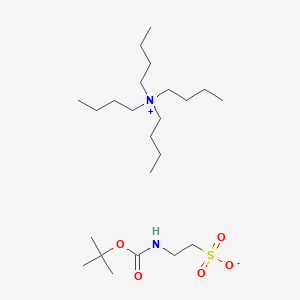
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate is a chemical compound with the molecular formula C23H50N2O5S and a molecular weight of 466.72 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
The synthesis of Tetrabutylammonium 2-(Boc-amino)ethanesulfonate typically involves the reaction of 2-(Boc-amino)ethanesulfonic acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The Boc protecting group can be removed under acidic or basic conditions, leading to the formation of the free amine.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: The compound is employed in biochemical studies and as a buffer in various biological assays.
Mechanism of Action
The mechanism of action of Tetrabutylammonium 2-(Boc-amino)ethanesulfonate involves its interaction with specific molecular targets and pathways. The Boc-amino group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tetrabutylammonium cation can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture .
Comparison with Similar Compounds
Tetrabutylammonium 2-(Boc-amino)ethanesulfonate can be compared with other similar compounds, such as:
Tetrabutylammonium bromide: Used as a phase-transfer catalyst in organic synthesis.
Tetrabutylammonium fluoride: Employed in deprotection reactions and as a source of fluoride ions.
Tetrabutylammonium hydrogen sulfate: Utilized in various chemical reactions as a catalyst and reagent.
The uniqueness of this compound lies in its combination of the Boc-amino group and the tetrabutylammonium cation, which provides distinct reactivity and applications compared to other tetrabutylammonium salts.
Properties
Molecular Formula |
C23H50N2O5S |
|---|---|
Molecular Weight |
466.7 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanesulfonate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C7H15NO5S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)13-6(9)8-4-5-14(10,11)12/h5-16H2,1-4H3;4-5H2,1-3H3,(H,8,9)(H,10,11,12)/q+1;/p-1 |
InChI Key |
SOZHXTYHAFDSCH-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OC(=O)NCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl N-prop-2-ynylcarbamate](/img/structure/B12283039.png)
![Tetrasodium;[[[5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate](/img/structure/B12283042.png)
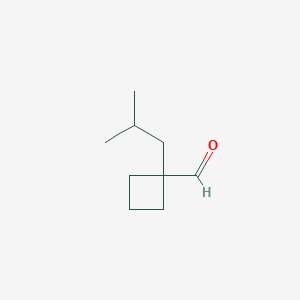
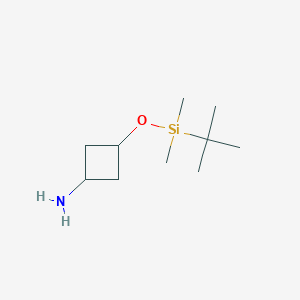
![2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid hydrochloride](/img/structure/B12283066.png)
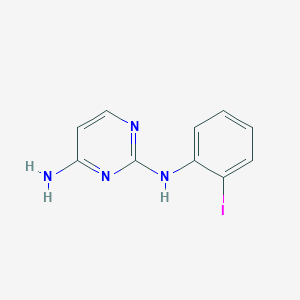
![tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid](/img/structure/B12283073.png)
![2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylic acid ethyl ester](/img/structure/B12283086.png)
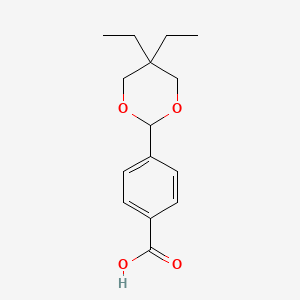
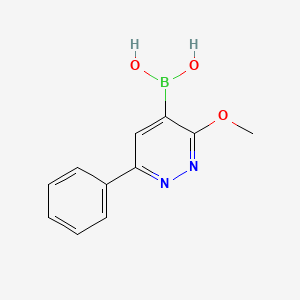
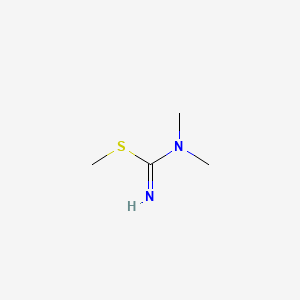
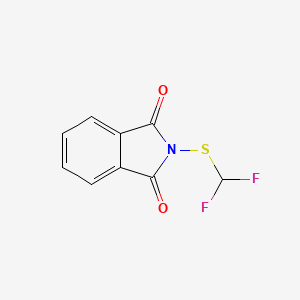
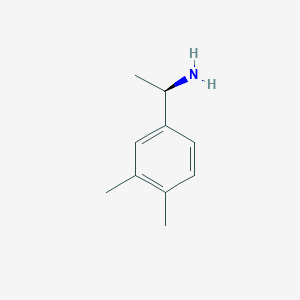
![Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12283116.png)
